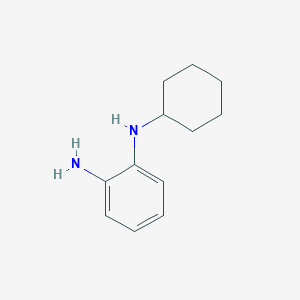

N-(2-aminophenyl)-N-cyclohexylamine

Description

The exact mass of the compound N-(2-aminophenyl)-N-cyclohexylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-aminophenyl)-N-cyclohexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-N-cyclohexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclohexylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACKMXMLJSWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363986 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74628-31-2 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of N-(2-aminophenyl)-N-cyclohexylamine?

An In-depth Examination of the Chemical and Physicochemical Properties of a Key Synthetic Intermediate

Abstract

N-(2-aminophenyl)-N-cyclohexylamine, also known as N1-cyclohexylbenzene-1,2-diamine, is a vicinal diamine that serves as a significant building block in organic synthesis. Its structural features, particularly the presence of both an aliphatic and an aromatic amine group, make it a versatile precursor for the development of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, reactivity, and stability. It also outlines general experimental protocols for the characterization of such compounds and discusses its primary application as an intermediate in the synthesis of potent c-Met kinase inhibitors, which are of high interest in oncological drug development.

Introduction

N-(2-aminophenyl)-N-cyclohexylamine (CAS No. 74628-31-2) is a member of the arylcyclohexylamine class of organic compounds.[1] The molecule consists of a benzene-1,2-diamine core where one of the amino groups is substituted with a cyclohexyl ring.[2] This "vicinal diamine" motif is a crucial structural feature, making the compound a valuable precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.[3] A significant application of this compound is its role as a key intermediate in the preparation of potent inhibitors for the c-Met kinase receptor, a well-established target in cancer therapy.[3][4] Abnormal c-Met signaling can drive tumor growth and metastasis in various cancers, making the development of small-molecule inhibitors a critical area of research.[3]

Physicochemical Properties

The fundamental physicochemical properties of N-(2-aminophenyl)-N-cyclohexylamine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 74628-31-2 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| Melting Point | 51 °C | [4] |

| Boiling Point | 171-180 °C (at 8-9 Torr) | [4] |

| Density (Predicted) | 1.095 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 5.50 ± 0.10 | [4] |

| Exact Mass | 190.14700 g/mol | [5][6] |

| InChI Key | YQACKMXMLJSWFM-UHFFFAOYSA-N | [5][6] |

Spectral Data

-

¹H NMR & ¹³C NMR: The nuclear magnetic resonance spectra would be expected to show signals corresponding to the protons and carbons of the cyclohexyl ring and the substituted benzene ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's exact mass (190.14700 g/mol ).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for N-H stretching of primary and secondary amines, C-H stretching for aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Reactivity and Stability

4.1. Reactivity

The reactivity of N-(2-aminophenyl)-N-cyclohexylamine is dictated by the two amine groups.

-

Nucleophilicity: Both the primary aromatic amine and the secondary aliphatic amine are nucleophilic and can participate in reactions such as alkylation, acylation, and condensation.

-

Basicity: Like other amines, it is a weak base.[7] The aliphatic amine is generally more basic than the aromatic amine.

-

Oxidation: The amine groups can be susceptible to oxidation.

-

Condensation Reactions: The 1,2-diamine arrangement allows for cyclocondensation reactions with dicarbonyl compounds to form heterocyclic structures, such as quinoxalines.[3][8]

4.2. Stability and Storage

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][9] It may be light-sensitive.[10]

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong acids.[11][12]

-

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11]

Experimental Protocols

Detailed experimental protocols for this specific compound are proprietary or not widely published. However, the following section describes general methodologies used for the characterization and synthesis of similar aromatic amines.

5.1. General Synthesis Pathway: Reductive Amination

A common method for synthesizing secondary amines like N-(2-aminophenyl)-N-cyclohexylamine is through reductive amination. This process involves the reaction of an amine with a ketone or aldehyde.

Caption: General workflow for the synthesis of N-(2-aminophenyl)-N-cyclohexylamine.

Methodology:

-

Reductive Amination: o-Nitroaniline is reacted with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate, N-cyclohexyl-2-nitroaniline.

-

Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or by using a reducing agent like tin(II) chloride (SnCl₂).[13]

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to achieve the desired purity (e.g., >95%).[14]

5.2. Characterization Workflow

The identity and purity of the synthesized compound are confirmed through a series of analytical techniques.

Caption: Standard experimental workflow for compound characterization.

Methodology:

-

Melting Point Determination: The melting point is measured using a calibrated melting point apparatus. A sharp melting range close to the literature value (51 °C) indicates high purity.[4]

-

Chromatography: Thin-Layer Chromatography (TLC) is used to assess the purity of the sample and monitor the progress of reactions.

-

Spectroscopy: A combination of NMR, MS, and IR spectroscopy is used to confirm the chemical structure of the final compound, as detailed in Section 3.

Biological Significance and Applications

The primary significance of N-(2-aminophenyl)-N-cyclohexylamine in the context of drug development is its use as a scaffold for c-Met kinase inhibitors.[3][4] The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation is implicated in numerous cancers.

Caption: Role as a precursor for inhibitors of the c-Met signaling pathway.

Molecules synthesized from N-(2-aminophenyl)-N-cyclohexylamine are designed to fit into the ATP-binding pocket of the c-Met kinase domain, preventing its activation and blocking the downstream signaling cascade that promotes cancer progression.[3]

Safety and Handling

Proper safety precautions are essential when handling N-(2-aminophenyl)-N-cyclohexylamine.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side-shields.[9][11]

-

Ventilation: Use in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or vapors.[9][10]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9][12]

-

Skin Contact: Wash off with soap and plenty of water.[9][12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[9][12]

-

-

Disposal: Dispose of the material at a licensed chemical destruction plant. Do not allow it to enter drains or the environment.[9][11]

Conclusion

N-(2-aminophenyl)-N-cyclohexylamine is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its defined physicochemical properties and predictable reactivity make it a reliable building block for more complex molecules. The most notable application for researchers and drug development professionals is its use in constructing novel c-Met kinase inhibitors, highlighting its importance in the ongoing search for advanced cancer therapeutics. Adherence to proper handling and safety protocols is crucial for its use in a laboratory setting.

References

- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. N-(2-AMINOPHENYL)-N-CYCLOHEXYLAMINE | 74628-31-2 [chemicalbook.com]

- 3. N-(2-aminophenyl)-N-cyclohexylamine | 74628-31-2 | Benchchem [benchchem.com]

- 4. N-(2-AMINOPHENYL)-N-CYCLOHEXYLAMINE CAS#: 74628-31-2 [amp.chemicalbook.com]

- 5. N1-Cyclohexylbenzene-1,2-diamine,74628-31-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. spectrabase.com [spectrabase.com]

- 7. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. mdpi.com [mdpi.com]

- 14. 74628-31-2 N-(2-Aminophenyl)-N-cyclohexylamine AKSci 0488CG [aksci.com]

An In-depth Technical Guide to N-(2-aminophenyl)-N-cyclohexylamine (CAS: 74628-31-2): A Key Intermediate in the Synthesis of c-Met Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminophenyl)-N-cyclohexylamine, with CAS number 74628-31-2, is a diamine compound that has garnered significant interest in medicinal chemistry, primarily for its role as a crucial building block in the synthesis of potent and selective c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key regulator of cell growth, motility, and invasion. Its dysregulation is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-aminophenyl)-N-cyclohexylamine, a detailed experimental protocol for its utilization in the synthesis of a c-Met inhibitor, and an exploration of the c-Met signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(2-aminophenyl)-N-cyclohexylamine is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | N1-cyclohexylbenzene-1,2-diamine | [1] |

| Synonyms | N-(2-aminophenyl)-N-cyclohexylamine, (2-aminophenyl)-cyclohexyl-amine | [1][2] |

| CAS Number | 74628-31-2 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Appearance | Not specified; likely a solid at room temperature | |

| Melting Point | 51 °C | [2][3] |

| Boiling Point | 171-180 °C (at 8-9 Torr) | [2][3] |

| Density (Predicted) | 1.095 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.50 ± 0.10 | [2] |

| Purity | ≥95% (as commercially available) | [4] |

| Storage | Store at room temperature in a cool, dry place. | [2][4] |

Role in the Synthesis of c-Met Kinase Inhibitors

N-(2-aminophenyl)-N-cyclohexylamine serves as a pivotal intermediate in the construction of various heterocyclic scaffolds that form the core of many c-Met kinase inhibitors. The presence of two amine groups with different reactivities allows for sequential and regioselective reactions to build complex molecular architectures.

Experimental Protocol: Synthesis of a Benzimidazole-based c-Met Inhibitor

The following is a detailed experimental protocol for the synthesis of a potent c-Met inhibitor, where N-(2-aminophenyl)-N-cyclohexylamine is a key starting material. This procedure is adapted from methodologies described in the scientific literature for the preparation of related benzimidazole derivatives.

Workflow for the Synthesis of a Benzimidazole-based c-Met Inhibitor

Caption: Synthetic workflow for a benzimidazole c-Met inhibitor.

Step 1: Benzimidazole Ring Formation

-

To a solution of N-(2-aminophenyl)-N-cyclohexylamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired carboxylic acid (1.1 eq).

-

The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the corresponding 1-cyclohexyl-1H-benzo[d]imidazol-2-yl derivative.

Step 2: Functionalization of the Benzimidazole Core

-

The benzimidazole intermediate from Step 1 (1.0 eq) is dissolved in an appropriate solvent (e.g., DMF, dioxane).

-

A suitable coupling partner, such as an aryl halide or triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) are added to the reaction mixture.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 8-24 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The final product is purified by column chromatography to yield the pure c-Met inhibitor.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes. However, aberrant activation of the c-Met signaling pathway is a hallmark of many cancers, leading to increased cell proliferation, survival, migration, and invasion.

Simplified c-Met Signaling Pathway

Caption: Overview of the HGF/c-Met signaling cascade.

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers the recruitment of various downstream signaling proteins, leading to the activation of multiple intracellular pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: A critical regulator of cell survival, growth, and metabolism.

-

STAT Pathway: Plays a role in cell motility and invasion.

The constitutive activation of these pathways due to c-Met overexpression or mutation contributes to the malignant phenotype of cancer cells. c-Met inhibitors, synthesized from intermediates like N-(2-aminophenyl)-N-cyclohexylamine, are designed to block the kinase activity of the c-Met receptor, thereby inhibiting these downstream oncogenic signals.

Safety and Handling

While specific safety data for N-(2-aminophenyl)-N-cyclohexylamine is limited, it is prudent to handle it with the care afforded to other aromatic amines. General safety precautions for the related compound, cyclohexylamine, include:

-

Hazard Statements: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[5][6][7][8][9]

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[5][8][9]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[5][8][10]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

N-(2-aminophenyl)-N-cyclohexylamine is a valuable and versatile chemical intermediate, particularly in the field of oncology drug discovery. Its unique structure facilitates the synthesis of complex heterocyclic compounds that have demonstrated potent inhibitory activity against the c-Met receptor tyrosine kinase. A thorough understanding of its chemical properties, synthetic applications, and the biological context of its targets is essential for researchers and scientists working towards the development of novel cancer therapeutics. The experimental protocol and pathway information provided in this guide serve as a foundational resource for such endeavors.

References

- 1. N-(2-AMINOPHENYL)-N-CYCLOHEXYLAMINE | 74628-31-2 [chemicalbook.com]

- 2. N-(2-AMINOPHENYL)-N-CYCLOHEXYLAMINE CAS#: 74628-31-2 [amp.chemicalbook.com]

- 3. N-(2-AMINOPHENYL)-N-CYCLOHEXYLAMINE price,buy N-(2-AMINOPHENYL)-N-CYCLOHEXYLAMINE - chemicalbook [m.chemicalbook.com]

- 4. 74628-31-2 N-(2-Aminophenyl)-N-cyclohexylamine AKSci 0488CG [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 8. nj.gov [nj.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

Spectroscopic and Synthetic Profile of N-Cyclohexylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N-Cyclohexylbenzene-1,2-diamine, a versatile building block in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles and analyzes data from structurally related compounds to forecast its spectroscopic profile. Detailed, generalized experimental protocols for its synthesis and characterization are also presented to facilitate its use in research and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for N-Cyclohexylbenzene-1,2-diamine. These predictions are derived from the known spectral properties of analogous compounds, including cyclohexylamine, o-phenylenediamine, and various N-substituted anilines.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 6.70 | m | 4H | Aromatic protons (C₆H₄) |

| ~ 3.50 | br s | 2H | Amine protons (-NH₂) |

| ~ 3.30 | m | 1H | Cyclohexyl CH-N |

| ~ 2.10 - 1.20 | m | 10H | Cyclohexyl CH₂ |

| ~ 1.80 | br s | 1H | Amine proton (-NH-) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145.0 | Aromatic C-N |

| ~ 135.0 | Aromatic C-N |

| ~ 128.0 - 115.0 | Aromatic CH |

| ~ 52.0 | Cyclohexyl CH-N |

| ~ 33.0 | Cyclohexyl CH₂ |

| ~ 26.0 | Cyclohexyl CH₂ |

| ~ 25.0 | Cyclohexyl CH₂ |

Note: These predicted values are based on data from similar structures such as cyclohexylamine and o-phenylenediamine.[1][2]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (primary and secondary amine)[3] |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2930 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl)[4] |

| 1620 - 1580 | Medium | N-H bend (primary amine)[3] |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| 1335 - 1250 | Strong | Aromatic C-N stretch[3] |

| 1250 - 1020 | Medium | Aliphatic C-N stretch[3] |

| 910 - 665 | Broad | N-H wag (primary and secondary amine)[3] |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 190 | High | Molecular Ion [M]⁺ |

| 108 | Medium | [M - Cyclohexyl]⁺ |

| 93 | High | [Aniline]⁺ fragment |

| 83 | Medium | [Cyclohexyl]⁺ fragment |

Note: The fragmentation pattern is predicted based on the general behavior of N-alkylanilines, where alpha-cleavage is a dominant pathway.[5][6]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of N-Cyclohexylbenzene-1,2-diamine.

Synthesis of N-Cyclohexylbenzene-1,2-diamine

A common method for the synthesis of N-mono-substituted phenylenediamines is through reductive amination.[7]

Materials:

-

o-Phenylenediamine

-

Cyclohexanone

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in DCM or DCE in a round-bottom flask.

-

Add cyclohexanone (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Slowly add the reducing agent, STAB or NaBH₃CN (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure N-Cyclohexylbenzene-1,2-diamine.

Spectroscopic Characterization

Sample Preparation: [8][9][10][11][12]

-

Dissolve 5-10 mg of the purified N-Cyclohexylbenzene-1,2-diamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

For ¹H NMR, this concentration is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[10]

-

Transfer the solution to a clean 5 mm NMR tube.

-

If the sample contains any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette before transferring it to the NMR tube to ensure a homogeneous solution.[12]

Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Sample Preparation and Data Acquisition (ATR-FTIR): [13][14][15][16][17]

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[13]

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid N-Cyclohexylbenzene-1,2-diamine onto the crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Sample Preparation: [18]

-

Prepare a stock solution of N-Cyclohexylbenzene-1,2-diamine in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

-

Transfer the solution to a GC vial.

Data Acquisition: [19][20][21]

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.[19][21]

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) range of 50-450 amu is typically scanned.[20]

Visualized Workflow

The following diagram illustrates the logical workflow from the synthesis of N-Cyclohexylbenzene-1,2-diamine to its comprehensive spectroscopic characterization.

References

- 1. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Cyclohexylamine [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

- 8. web.uvic.ca [web.uvic.ca]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 13. agilent.com [agilent.com]

- 14. youtube.com [youtube.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 17. mt.com [mt.com]

- 18. benchchem.com [benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 21. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-aminophenyl)-N-cyclohexylamine: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and key physicochemical properties of N-(2-aminophenyl)-N-cyclohexylamine, a compound of interest in organic synthesis and pharmaceutical research.

Molecular and Chemical Properties

N-(2-aminophenyl)-N-cyclohexylamine is a vicinal diamine, a class of compounds recognized for their utility as precursors and building blocks in specialized chemical synthesis.[1] The arrangement of a cyclohexyl group and an aminophenyl group attached to a central nitrogen atom defines its unique chemical reactivity and potential applications.

| Property | Value |

| Molecular Formula | C12H18N2[2] |

| Molecular Weight | 190.28 g/mol [2] |

| Melting Point | 51 °C[3] |

| Boiling Point | 171-180 °C (at 8-9 Torr)[3] |

| Density (Predicted) | 1.095±0.06 g/cm³[3] |

| pKa (Predicted) | 5.50±0.10[3] |

Molecular Structure Visualization

The structural formula of N-(2-aminophenyl)-N-cyclohexylamine consists of a cyclohexane ring and a benzene ring connected through a secondary amine. An amino group is attached to the ortho position of the phenyl ring.

Significance in Research and Development

This compound serves as a crucial intermediate in the synthesis of potent c-Met kinase inhibitors.[1] The c-Met tyrosine kinase receptor is a significant target in cancer therapy, as its abnormal activation can promote tumor growth and metastasis in various cancers.[1] The development of small-molecule inhibitors that can block the c-Met signaling pathway is an active and important area of pharmaceutical research.[1] The vicinal diamine motif present in N-(2-aminophenyl)-N-cyclohexylamine is a key structural feature for creating these complex therapeutic molecules.[1]

References

Navigating the Physicochemical Landscape of N-(2-aminophenyl)-N-cyclohexylamine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – December 27, 2025 – In the intricate world of pharmaceutical research and development, a thorough understanding of the physicochemical properties of key intermediates is paramount. This technical guide offers an in-depth analysis of the solubility and stability of N-(2-aminophenyl)-N-cyclohexylamine, a crucial building block in the synthesis of potent c-Met kinase inhibitors.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols and critical data insights.

Core Physicochemical Properties

N-(2-aminophenyl)-N-cyclohexylamine, with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol , presents as a solid with a melting point of 51°C and a boiling point of 171-180°C at a pressure of 8-9 Torr. For optimal preservation of its integrity, it is recommended to store the compound at room temperature in a cool, dry environment.

Solubility Profile: Predictions and Experimental Determination

While specific quantitative solubility data for N-(2-aminophenyl)-N-cyclohexylamine is not extensively available in public literature, its structural characteristics as an aromatic amine with a total of twelve carbon atoms allow for informed predictions. Generally, the aqueous solubility of aliphatic amines decreases as the carbon chain length increases, with a significant drop in solubility observed for amines with more than six carbon atoms.[2] Given its molecular size, N-(2-aminophenyl)-N-cyclohexylamine is expected to exhibit low solubility in water. Conversely, like most amines, it is anticipated to be soluble in various organic solvents.[3][4][5]

To ascertain the precise solubility profile, a rigorous experimental protocol is necessary. The following table outlines a generalized approach for determining the solubility of N-(2-aminophenyl)-N-cyclohexylamine in a range of relevant aqueous and organic solvents.

Table 1: Predicted Solubility and Recommended Test Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule contains 12 carbon atoms, which significantly reduces its ability to form hydrogen bonds with water.[2] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Similar to water, its solubility in aqueous buffers is expected to be limited. |

| 0.1 M Hydrochloric Acid | Higher than water | As an amine, it can be protonated in acidic solutions to form a more soluble salt. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | Non-polar organic solvent. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of N-(2-aminophenyl)-N-cyclohexylamine in various solvents at a controlled temperature.

Materials:

-

N-(2-aminophenyl)-N-cyclohexylamine

-

Selected solvents (as per Table 1)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(2-aminophenyl)-N-cyclohexylamine to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility of N-(2-aminophenyl)-N-cyclohexylamine in each solvent based on the measured concentration and the dilution factor.

-

Stability Assessment: A Forced Degradation Approach

Understanding the stability of a compound under various stress conditions is a critical component of drug development, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[7] Forced degradation studies, or stress testing, are employed to identify potential degradation products and pathways, which helps in developing stable formulations and establishing appropriate storage conditions.[8][9][10]

Table 2: Forced Degradation Study Conditions

| Stress Condition | Protocol | Potential Degradation Pathway |

| Hydrolysis (Acidic) | Reflux with 0.1N HCl at 60°C for 30 minutes.[8] | Hydrolysis of the amine functional groups. |

| Hydrolysis (Basic) | Reflux with 0.1N NaOH at 60°C for 30 minutes.[8] | Hydrolysis under alkaline conditions. |

| Oxidation | Treat with 1-3% H₂O₂ at room temperature for up to 7 days.[8] | Oxidation of the amine groups to form N-oxides or other oxidative degradation products.[8][9] |

| Thermal | Expose the solid compound to dry heat at 70°C for 1-2 months.[8] | Thermally induced degradation. |

| Photostability | Expose the compound to light conditions as specified in ICH Q1B guidelines. | Photolytic degradation. |

Experimental Protocol for Forced Degradation Studies

Objective: To evaluate the stability of N-(2-aminophenyl)-N-cyclohexylamine under various stress conditions and to identify major degradation products.

Materials:

-

N-(2-aminophenyl)-N-cyclohexylamine

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

pH meter

-

Controlled temperature and humidity chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare solutions of N-(2-aminophenyl)-N-cyclohexylamine in a suitable solvent.

-

-

Application of Stress:

-

Subject the samples to the stress conditions outlined in Table 2.

-

For each condition, also prepare a control sample stored under normal conditions.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Use a PDA detector to assess peak purity and an MS detector to obtain mass information for the identification of degradation products.

-

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context of N-(2-aminophenyl)-N-cyclohexylamine, the following diagrams have been generated using Graphviz.

Caption: Workflow for solubility and stability testing.

Caption: The c-Met signaling pathway and its inhibition.

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of N-(2-aminophenyl)-N-cyclohexylamine. While predictive data based on its chemical structure is valuable, the detailed experimental protocols provided herein offer a clear path for generating the empirical data necessary for advancing drug development programs that utilize this key intermediate. The elucidation of its physicochemical properties will undoubtedly contribute to the more efficient and effective design of novel c-Met kinase inhibitors and other potential therapeutic agents.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. ijrpp.com [ijrpp.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Role of N-(2-aminophenyl)-N-cyclohexylamine as a Precursor in the Development of c-Met Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The c-Met Kinase Signaling Pathway and Its Significance in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly regulated and essential for embryonic development and tissue regeneration. However, aberrant activation of the c-Met pathway through gene amplification, mutations, or overexpression is a well-documented driver of tumor growth, angiogenesis, and metastasis in a wide range of human cancers. This makes c-Met a compelling and validated target for therapeutic intervention in oncology.[1]

Upon HGF binding, the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are central to the malignant phenotype. Therefore, the development of small molecule inhibitors that can effectively block the kinase activity of c-Met is a primary focus of modern cancer drug discovery.

N-(2-aminophenyl)-N-cyclohexylamine: A Key Precursor for c-Met Inhibitor Scaffolds

N-(2-aminophenyl)-N-cyclohexylamine, also known as N-cyclohexylbenzene-1,2-diamine, serves as a valuable precursor in the synthesis of potent c-Met kinase inhibitors. Its utility lies in its 1,2-diamine functionality, which is a common starting point for the construction of various heterocyclic scaffolds that are central to the structure of many kinase inhibitors. Specifically, this precursor is instrumental in the synthesis of quinoline and anilinopyrimidine cores, which have been extensively explored and proven effective in targeting the ATP-binding site of c-Met.

The synthesis of these scaffolds often involves the condensation of a 1,2-diamine with a suitable reaction partner to form the heterocyclic ring system. The cyclohexyl and phenyl moieties of N-(2-aminophenyl)-N-cyclohexylamine can be further functionalized or serve as important structural elements that contribute to the binding affinity and selectivity of the final inhibitor molecule.

Quantitative Data of Representative c-Met Inhibitors

The following tables summarize the in vitro inhibitory activity of several notable c-Met inhibitors, many of which are based on quinoline and anilinopyrimidine scaffolds potentially derived from precursors like N-(2-aminophenyl)-N-cyclohexylamine.

Table 1: Inhibitory Activity of Quinoline-Based c-Met Inhibitors

| Compound/Inhibitor | c-Met IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) | Citation |

| Cabozantinib (XL184) | 1.3 | HCT-116 (Colon) | 3.403 | [2] |

| Foretinib (GSK1363089) | 1.5 | MDA-MB-157 (Breast) | - | [2] |

| Tivantinib (ARQ 197) | 355 (Ki) | - | - | [2] |

| Compound 27 | 19 | Leukemia, CNS, Breast | - | [1] |

| Compound 28 | 64 | Leukemia, CNS, Breast | - | [1] |

Table 2: Inhibitory Activity of Anilinopyrimidine-Based c-Met Inhibitors

| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Citation |

| 3a | 8.7 | 12.3 | MKN-45 | 1.7 | [3] |

| 3b | 10.2 | 15.6 | MKN-45 | 1.2 | [3] |

| 3g | 3.2 | 2.1 | MKN-45 | 0.33 | [3] |

| 3h | 4.5 | 3.8 | MKN-45 | 0.45 | [3] |

| 18a | 2.5 | 1.9 | EBC-1 | 0.89 | [3] |

Experimental Protocols

c-Met Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain in a cell-free system.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted inhibitor or vehicle control (DMSO) to the wells of an assay plate.

-

Add the diluted c-Met kinase to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of a compound to inhibit HGF-induced c-Met autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with c-Met expression (e.g., A549, MKN-45)

-

Cell culture medium and supplements

-

Hepatocyte Growth Factor (HGF)

-

Test compounds dissolved in DMSO

-

Lysis buffer

-

Antibodies: anti-phospho-c-Met and anti-total-c-Met

-

Western blotting or ELISA reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for a few hours.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated and total c-Met using Western blotting or ELISA.

-

Quantify the band intensities or absorbance and determine the concentration-dependent inhibition of c-Met phosphorylation.

Cell Proliferation/Viability Assay

This assay assesses the effect of a c-Met inhibitor on the growth of cancer cells that are dependent on c-Met signaling.

Materials:

-

c-Met-dependent cancer cell line (e.g., MKN-45, EBC-1)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the cells for a period of 72 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the GI50 (half-maximal growth inhibitory concentration) value.

Visualizations

Caption: The c-Met signaling pathway.

Caption: c-Met inhibitor discovery workflow.

Caption: Logical relationship in c-Met inhibitor development.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of N-(2-aminophenyl)-Based Scaffolds: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, detailed mechanistic studies specifically elucidating the anticancer action of N-(2-aminophenyl)-N-cyclohexylamine derivatives are not publicly available. To provide a comprehensive and technically valuable resource, this guide will focus on a closely related and well-documented class of compounds: 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides . These compounds share the core N-(2-aminophenyl) moiety and their established mechanism as Histone Deacetylase (HDAC) inhibitors offers a strong, evidence-based paradigm for how this chemical scaffold can be leveraged for anticancer activity. This analysis will serve as a robust proxy and a foundational framework for future investigations into the specific derivatives of interest.

Executive Summary

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. While the specific mechanism of action for N-(2-aminophenyl)-N-cyclohexylamine derivatives remains to be fully characterized, the broader class of N-(2-aminophenyl) containing compounds has shown significant promise. This guide delves into the well-established anticancer mechanism of a proxy class, 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, which function as potent inhibitors of Histone Deacetylase (HDAC). By inhibiting HDACs, these compounds induce hyperacetylation of histones, leading to chromatin relaxation and the altered transcription of key genes involved in cell cycle regulation and tumor suppression. A primary downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1), which plays a pivotal role in inducing cell cycle arrest and inhibiting cancer cell proliferation. This document provides a detailed overview of this signaling pathway, quantitative data on the inhibitory activities of these compounds, comprehensive experimental protocols, and illustrative diagrams to guide further research and development in this area.

Mechanism of Action: HDAC Inhibition by N-(2-aminophenyl)-benzamide Derivatives

The primary anticancer mechanism of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides is the inhibition of histone deacetylases (HDACs), particularly HDAC1.[1] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, resulting in a more open chromatin conformation that allows for the transcription of previously silenced tumor suppressor genes.[2]

One of the most critical downstream effects of HDAC inhibition by these derivatives is the upregulation of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1).[1] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs) and plays a crucial role in mediating cell cycle arrest at the G1/S and G2/M phases.[3] By binding to and inhibiting cyclin-CDK complexes, p21 prevents the phosphorylation of key substrates required for cell cycle progression, thereby halting cell proliferation.[3] The induction of p21 can be triggered through both p53-dependent and p53-independent pathways.[4][5] In the context of HDAC inhibitors, the upregulation of p21 is a key event that leads to the observed anticancer effects.[1][4]

Signaling Pathway Diagram

References

- 1. 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of p21Waf1/CIP1 as a Cip/Kip type cell-cycle regulator in oral squamous cell carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of N-(2-aminophenyl)-N-cyclohexylamine and its Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)-N-cyclohexylamine, a vicinal diamine, serves as a pivotal scaffold in medicinal chemistry, most notably as a precursor for potent inhibitors of the c-Met kinase receptor.[1] The c-Met receptor, a transmembrane tyrosine kinase, is a well-established proto-oncogene, and its dysregulation is implicated in the progression of numerous human cancers. Aberrant c-Met activation, often through overexpression or mutation, can drive tumor growth, invasion, and metastasis, making it a prime target for therapeutic intervention. This guide provides a comprehensive overview of the biological activity of N-(2-aminophenyl)-N-cyclohexylamine and its analogs, with a focus on their role as c-Met inhibitors. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Data Presentation: c-Met Inhibitory Activity of Analogs

Table 1: In Vitro c-Met Kinase Inhibitory Activity of Selected Analogs

| Compound ID | Structure | c-Met IC₅₀ (nM) | Kinase Selectivity Notes |

| Cabozantinib (XL184) | A multi-kinase inhibitor with a complex scaffold related to the core theme. | 1.3 | Also inhibits VEGFR2, RET, KIT, AXL, FLT3, and TIE2. |

| SGX-523 | A selective c-Met inhibitor. | 4 | Highly selective for c-Met over a large panel of other kinases. |

| Glumetinib | A highly selective c-Met inhibitor. | 0.42 | >2400-fold selectivity for c-Met over 312 other kinases. |

| AMG 458 | An orally bioavailable c-Met inhibitor. | Not explicitly stated, but potent inhibition demonstrated in xenograft models. | Selective inhibition of c-Met over VEGFR2. |

| Compound 11i | A novel derivative with a tetrahydro-pyridothienopyrimidine headgroup. | 50 | Potent inhibitory activity against c-Met. |

| Compound 13b | A novel derivative with a tetrahydro-pyridothienopyrimidine headgroup. | 20 | Potent and selective c-Met inhibitor. |

Note: The structures for the novel compounds 11i and 13b are complex and described in the cited literature.[2] The IC₅₀ values for other listed compounds are from various sources.[3]

Table 2: Cellular Activity of Selected Analogs

| Compound ID | Cell Line | Assay Type | Endpoint | Result |

| AMG 458 | U-87 MG (glioblastoma) | Xenograft Model | Tumor Growth Inhibition | Significant inhibition with oral dosing. |

| Compound 11i | Various cancer cell lines | Proliferation Assay | Anticancer Activity | High activity against tested cell lines. |

| Compound 13b | Various cancer cell lines | Proliferation Assay | Anticancer Activity | High activity against tested cell lines. |

| N-(2-aminophenyl)-prop-2-enamide derivatives | Lung and Liver Cancer Cells | Growth Inhibitory Assay | Selective Potency | Potent activity, particularly in cells with high SALL4 expression.[4] |

Experimental Protocols

Synthesis of N-(2-aminophenyl)-N-cyclohexylamine and its Analogs

A common and effective method for the synthesis of N-aryl-N'-alkyl-o-phenylenediamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amine.

General Protocol for Buchwald-Hartwig Amination:

-

Reactants and Reagents:

-

Aryl halide (e.g., 1-bromo-2-nitrobenzene)

-

Cyclohexylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

-

Procedure: a. To an oven-dried flask, add the aryl halide, palladium catalyst, and ligand under an inert atmosphere (e.g., argon or nitrogen). b. Add the anhydrous solvent, followed by the cyclohexylamine and the base. c. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS). d. Upon completion, cool the reaction to room temperature and quench with water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography. h. If starting with a nitro-substituted aryl halide, the nitro group can be subsequently reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the final N-(2-aminophenyl)-N-cyclohexylamine.

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of compounds against c-Met kinase.

-

Materials:

-

Recombinant human c-Met kinase

-

Biotinylated peptide substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

-

Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 384-well plate, add the c-Met enzyme, peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a detection mixture containing the europium-labeled antibody and SA-APC in a buffer with EDTA. f. Incubate for a further 60 minutes at room temperature to allow for antibody binding. g. Read the plate on a TR-FRET compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm). h. Calculate the TR-FRET ratio and determine the IC₅₀ values from the dose-response curves.

Cellular Phospho-c-Met Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit c-Met phosphorylation in a cellular context.

-

Materials:

-

Cancer cell line with activated c-Met (e.g., GTL-16, MKN-45)

-

Cell culture medium and supplements

-

Hepatocyte Growth Factor (HGF)

-

Test compounds dissolved in DMSO

-

Lysis buffer

-

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Serum-starve the cells for several hours. c. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. d. Stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation. e. Lyse the cells and determine the protein concentration of the lysates. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane and probe with the primary antibodies overnight. h. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. i. Visualize the protein bands using a chemiluminescent substrate and an imaging system. j. Quantify the band intensities to determine the inhibition of c-Met phosphorylation relative to the total c-Met and loading control.

Mandatory Visualizations

c-Met Signaling Pathway

Caption: Simplified c-Met signaling pathway upon HGF stimulation.

Experimental Workflow for c-Met Inhibitor Screening

Caption: High-level workflow for the screening and identification of c-Met inhibitors.

Conclusion

N-(2-aminophenyl)-N-cyclohexylamine represents a valuable and versatile scaffold for the development of novel therapeutics, particularly in the realm of oncology. Its utility as a key intermediate in the synthesis of potent c-Met kinase inhibitors highlights its significance in modern drug discovery. The data on its more complex analogs demonstrate that this core structure can be elaborated to produce compounds with high potency and selectivity. The experimental protocols and workflows provided in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of this and related chemical series. Further investigation into the structure-activity relationships of simpler analogs of N-(2-aminophenyl)-N-cyclohexylamine may uncover additional lead compounds for the treatment of c-Met-driven cancers.

References

- 1. N-(2-AMINOPHENYL)-N-CYCLOHEXYLAMINE CAS#: 74628-31-2 [amp.chemicalbook.com]

- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-aminophenyl)-N-cyclohexylamine: A Versatile Scaffold for Kinase Inhibitors in Oncology

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

N-(2-aminophenyl)-N-cyclohexylamine is emerging as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors for cancer therapy. Its unique structural features, combining a flexible cyclohexyl moiety with a reactive phenylenediamine core, provide a versatile scaffold for developing potent and selective therapeutic agents. This guide explores the synthesis, key applications, and structure-activity relationships of derivatives based on this core, with a primary focus on its role in the development of c-Met kinase inhibitors, a critical target in oncology. Detailed experimental protocols, quantitative biological data, and pathway visualizations are provided to support further research and development in this promising area.

Introduction

The landscape of cancer therapy is increasingly dominated by targeted treatments that interfere with specific molecular pathways essential for tumor growth and survival. Receptor tyrosine kinases (RTKs) are a major class of such targets, and their dysregulation is a common driver of oncogenesis. The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is an RTK that plays a crucial role in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling has been implicated in a wide range of human cancers, making it a highly attractive target for drug development.

The development of small molecule kinase inhibitors often relies on the use of privileged scaffolds that can be readily modified to achieve high potency and selectivity. N-(2-aminophenyl)-N-cyclohexylamine (also known as N-cyclohexylbenzene-1,2-diamine) has been identified as one such scaffold. Its utility is particularly evident in the synthesis of anilinopyrimidine and quinoline-based inhibitors, which have shown significant promise as dual inhibitors of c-Met and other key kinases like VEGFR-2.[1][2] This guide will provide a comprehensive overview of the medicinal chemistry of N-(2-aminophenyl)-N-cyclohexylamine, from its synthesis to its application in the generation of potent kinase inhibitors.

Synthesis of N-(2-aminophenyl)-N-cyclohexylamine and its Derivatives

The core structure of N-(2-aminophenyl)-N-cyclohexylamine serves as a crucial starting point for the synthesis of more complex heterocyclic systems. A common synthetic strategy involves the reaction of this diamine with a suitable electrophilic partner to construct the desired heterocyclic core.

General Synthetic Workflow

The overall process for utilizing N-(2-aminophenyl)-N-cyclohexylamine as a building block for kinase inhibitors can be conceptualized as a multi-stage process, beginning with the synthesis of the core molecule itself, followed by its incorporation into a heterocyclic scaffold, and subsequent functionalization to optimize pharmacological properties.

Experimental Protocols

Protocol 1: Synthesis of Anilinopyrimidine-based c-Met Inhibitors

This protocol is adapted from established methods for the synthesis of anilinopyrimidine derivatives, a common scaffold for kinase inhibitors.[2][3]

-

Step 1: Nucleophilic Aromatic Substitution. To a solution of a substituted 2-chloropyrimidine (1.0 eq.) in isopropanol, add N-(2-aminophenyl)-N-cyclohexylamine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

-

Step 2: Reaction Monitoring. Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Step 4: Final Product. The crude product is purified by column chromatography on silica gel to afford the desired N-(2-(cyclohexylamino)phenyl)pyrimidin-2-amine derivative.

Protocol 2: Synthesis of Quinoxaline-based c-Met Kinase Inhibitors

Quinoxaline derivatives represent another important class of c-Met inhibitors. Their synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4][5]

-

Step 1: Condensation Reaction. In a round-bottom flask, dissolve N-(2-aminophenyl)-N-cyclohexylamine (1.0 eq.) and a 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Step 2: Catalysis and Heating. Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) and heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

-

Step 3: Isolation of Product. After completion, cool the reaction mixture. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Step 4: Purification. The crude solid is washed with a cold solvent like ethanol or diethyl ether and can be further purified by recrystallization to yield the pure quinoxaline derivative.

Application in c-Met Kinase Inhibition

The primary application of N-(2-aminophenyl)-N-cyclohexylamine in recent medicinal chemistry has been in the development of inhibitors targeting the c-Met receptor tyrosine kinase.

The c-Met Signaling Pathway

The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its ligand, hepatocyte growth factor (HGF), is produced by mesenchymal cells and acts on epithelial and endothelial cells. The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/Akt pathways, which ultimately lead to cell proliferation, survival, and migration. In cancer, overexpression or mutation of c-Met can lead to constitutive activation of this pathway, driving tumor progression and metastasis.

Structure-Activity Relationship (SAR) Studies

SAR studies of c-Met inhibitors derived from the N-(2-aminophenyl)-N-cyclohexylamine scaffold have revealed key structural features that influence potency and selectivity. The anilinopyrimidine core is a common feature in many potent inhibitors.

| Compound ID | R1 (Aniline Ring) | R2 (Pyrimidine Ring) | c-Met IC50 (nM)[3] | VEGFR-2 IC50 (nM)[3] |

| 3a | H | 4-fluorophenyl | 8.8 ± 1.4 | 16.0 ± 4.0 |

| 3g | 2-F | 4-fluorophenyl | 13.1 ± 1.6 | 4.0 ± 0.5 |

| 3h | 3-F | 4-fluorophenyl | 6.7 ± 0.7 | 6.0 ± 1.0 |

| 3m | 3-F | H | 25.8 ± 7.7 | 12.7 ± 2.8 |

| 3o | 3-F | m-Cl-phenyl | 212.7 ± 9.7 | 9.8 ± 0.3 |

Table 1: SAR data for a series of anilinopyrimidine-based c-Met/VEGFR-2 inhibitors.

The data in Table 1 highlights several important trends:

-

The presence of a fluorine atom on the aniline ring (compounds 3g and 3h) can modulate the activity and selectivity profile.

-

The nature of the substituent on the pyrimidine ring has a significant impact on potency against both c-Met and VEGFR-2.

-

The cyclohexyl group is generally well-tolerated and likely contributes to favorable pharmacokinetic properties by increasing the sp3 character of the molecule.

Conclusion

N-(2-aminophenyl)-N-cyclohexylamine is a promising and versatile building block for the development of targeted kinase inhibitors. Its application in the synthesis of potent c-Met inhibitors underscores its potential in oncology drug discovery. The ability to readily synthesize derivatives with diverse heterocyclic scaffolds allows for extensive exploration of the chemical space and fine-tuning of the pharmacological profile. The detailed protocols and SAR data presented in this guide provide a solid foundation for researchers to further investigate and exploit the therapeutic potential of this valuable chemical entity. Future work may focus on expanding the range of heterocyclic systems derived from this core and exploring its application in targeting other clinically relevant kinases.

References

- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of N-Cyclohexylbenzene-1,2-diamine in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylbenzene-1,2-diamine is a substituted aromatic diamine that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research applications of this compound. While the initial discovery and a detailed historical timeline remain elusive in readily available literature, its modern applications, particularly in the development of c-Met kinase inhibitors, are well-documented. This paper details plausible synthetic routes based on established chemical transformations, presents available physicochemical data, and outlines its significant role in the landscape of targeted cancer therapy.

Introduction

N-Cyclohexylbenzene-1,2-diamine, with the CAS number 74628-31-2, belongs to the class of N-substituted ortho-phenylenediamines. These compounds are versatile precursors in the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused heterocycles, which are privileged structures in medicinal chemistry. The introduction of a cyclohexyl group to the diamine scaffold imparts specific steric and electronic properties that have proven beneficial in the design of targeted therapeutic agents.

The primary focus of research involving N-Cyclohexylbenzene-1,2-diamine has been its incorporation into molecules designed to inhibit specific protein kinases, which are critical targets in oncology. Its utility as a synthetic intermediate is underscored by its role in the development of potent and selective c-Met kinase inhibitors.

Physicochemical Properties

A summary of the known physicochemical properties of N-Cyclohexylbenzene-1,2-diamine is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 74628-31-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| Melting Point | 53-55 °C | [1] |

| Appearance | Powder | [1] |

| IUPAC Name | N¹-cyclohexylbenzene-1,2-diamine | [1] |

Synthesis of N-Cyclohexylbenzene-1,2-diamine

While a specific, detailed experimental protocol for the synthesis of N-Cyclohexylbenzene-1,2-diamine is not explicitly detailed in the reviewed literature, a plausible and widely utilized synthetic pathway involves a two-step process:

-

N-Alkylation of 2-Nitroaniline: Synthesis of the precursor, N-cyclohexyl-2-nitroaniline.

-

Reduction of the Nitro Group: Conversion of N-cyclohexyl-2-nitroaniline to N-Cyclohexylbenzene-1,2-diamine.

This synthetic strategy is illustrated in the workflow diagram below.

Caption: Synthetic workflow for N-Cyclohexylbenzene-1,2-diamine.

Experimental Protocol for the Synthesis of N-cyclohexyl-2-nitroaniline (Analogous Procedure)

This protocol is adapted from the synthesis of a structurally similar compound, N-cyclohexyl-4-cyano-2-nitroaniline[2].

Materials:

-

2-Nitroaniline

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-nitroaniline (1.0 eq) in dichloromethane (DCM), add cyclohexanone (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-cyclohexyl-2-nitroaniline.

Experimental Protocol for the Reduction of N-cyclohexyl-2-nitroaniline

This is a general procedure for the reduction of aromatic nitro compounds[3].

Materials:

-

N-cyclohexyl-2-nitroaniline

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve N-cyclohexyl-2-nitroaniline (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield N-Cyclohexylbenzene-1,2-diamine. The crude product can be further purified by recrystallization or column chromatography if necessary.

Role in Drug Discovery and Development

The most prominent application of N-Cyclohexylbenzene-1,2-diamine in research is as a crucial intermediate in the synthesis of small molecule kinase inhibitors. Specifically, it has been utilized in the development of potent inhibitors of the c-Met receptor tyrosine kinase.

c-Met Kinase and its Role in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell proliferation, survival, motility, and invasion. Dysregulation of c-Met signaling, through overexpression, mutation, or amplification, is implicated in the progression and metastasis of numerous human cancers. This makes c-Met an attractive target for the development of targeted cancer therapies.

N-Cyclohexylbenzene-1,2-diamine in the Synthesis of c-Met Inhibitors